molecular formula C11H14O B8607394 (E)-5-phenylpent-4-en-1-ol

(E)-5-phenylpent-4-en-1-ol

Cat. No.: B8607394
M. Wt: 162.23 g/mol
InChI Key: QBQBSEZWJAWWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Phenylpent-4-en-1-ol (CAS: 13159-16-5) is an unsaturated alcohol characterized by a phenyl group attached to the fourth carbon of a pentenol chain in an E-configuration. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-phenylpent-4-en-1-ol

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2

InChI Key

QBQBSEZWJAWWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can lead to the formation of saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .

Comparison with Similar Compounds

Positional and Stereoisomers

(E)-5-Phenylpent-4-en-1-ol is compared to its isomers and analogs (Table 1):

Compound Structure Key Differences Yield/Isomer Ratio Reactivity in Cyclization
This compound (5a) E-configuration, terminal double bond Reference compound 67% 5-exo (lactone formation)
4-Phenylpent-3-en-1-ol (5b) Double bond at C3, Z-configuration Lower stability 1.1 (ratio) N/A
4-Phenylpent-4-en-1-ol (5c) Internal double bond Steric hindrance 1 (ratio) N/A
(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a) Methoxy substituent on phenyl Enhanced electron density Not reported Similar 5-exo selectivity

Key Findings :

  • The E-isomer (5a) dominates due to reduced steric clash between the phenyl group and hydroxyl .
  • Substituents like methoxy (6a) alter electronic properties but retain 5-exo cyclization behavior .

Substituted Phenyl Derivatives

Bromophenyl and Methylphenyl Analogs
  • However, synthetic routes are well-documented .

Reactivity in Cyclocarbonylation Reactions

This compound undergoes 5-exo-trig cyclization with Pd(OCOCF₃)₂/dppp catalysts to form γ-lactones (46% yield, 3.5:1 diastereoselectivity) . In contrast:

  • Tertiary alcohols (e.g., 4-methylpent-3-en-1-ol) favor 5-endo-dig cyclization due to reduced steric strain .
  • Substrates with electron-withdrawing groups (e.g., bromine) show slower reaction kinetics but similar selectivity .

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